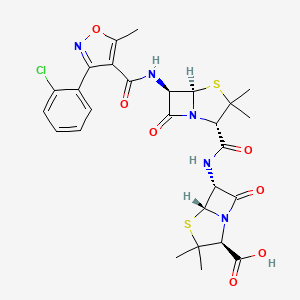
Cloxacillin Sodium EP Impurity E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is an impurity found in Cloxacillin Sodium, a semi-synthetic antibiotic in the penicillin class. This impurity is often studied to ensure the purity and efficacy of pharmaceutical formulations containing Cloxacillin Sodium.
Méthodes De Préparation
The preparation of Cloxacillin Sodium EP Impurity E involves synthetic routes that typically include the reaction of 6-aminopenicillanic acid with 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
Cloxacillin Sodium EP Impurity E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Cloxacillin Sodium EP Impurity E is used in various scientific research applications, including:
Chemistry: It is used to study the stability and degradation of Cloxacillin Sodium formulations.
Biology: It helps in understanding the interactions of impurities with biological systems.
Industry: It is used in the production and quality assurance of Cloxacillin Sodium.
Mécanisme D'action
The mechanism of action of Cloxacillin Sodium EP Impurity E is similar to that of Cloxacillin Sodium. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis. This leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .
Comparaison Avec Des Composés Similaires
Cloxacillin Sodium EP Impurity E can be compared with other similar compounds, such as:
Cloxacillin EP Impurity A (Cloxacillin Penicilloic Acid): This compound has a different molecular structure and weight but is also an impurity found in Cloxacillin Sodium.
Cloxacillin EP Impurity B: This compound is a mixture of diastereomers and has a different molecular formula and weight.
Cloxacillin EP Impurity D: This compound is another impurity with a distinct molecular structure and weight.
This compound is unique due to its specific molecular structure and the role it plays in the quality control of Cloxacillin Sodium formulations.
Propriétés
Formule moléculaire |
C27H28ClN5O7S2 |
|---|---|
Poids moléculaire |
634.1 g/mol |
Nom IUPAC |
(2S,5R,6R)-6-[[(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C27H28ClN5O7S2/c1-10-13(14(31-40-10)11-8-6-7-9-12(11)28)19(34)29-15-21(36)32-17(26(2,3)41-23(15)32)20(35)30-16-22(37)33-18(25(38)39)27(4,5)42-24(16)33/h6-9,15-18,23-24H,1-5H3,(H,29,34)(H,30,35)(H,38,39)/t15-,16-,17+,18+,23-,24-/m1/s1 |
Clé InChI |
TYIIHKZHCBIZQQ-VTPJZENASA-N |
SMILES isomérique |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)N[C@H]5[C@@H]6N(C5=O)[C@H](C(S6)(C)C)C(=O)O |
SMILES canonique |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)NC5C6N(C5=O)C(C(S6)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


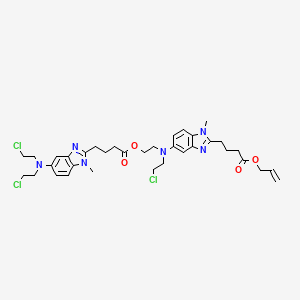
![5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13844370.png)

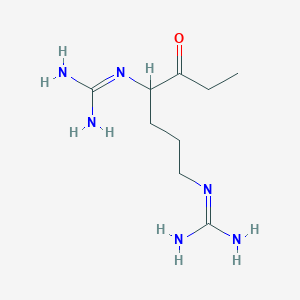
![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13844388.png)
![1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13844391.png)

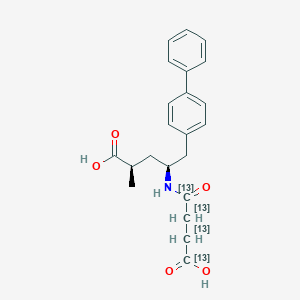
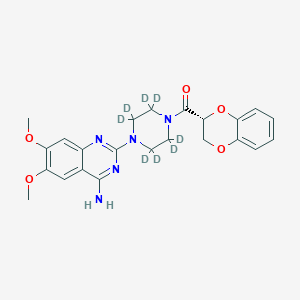
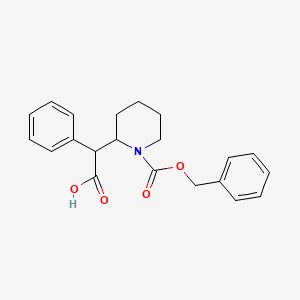
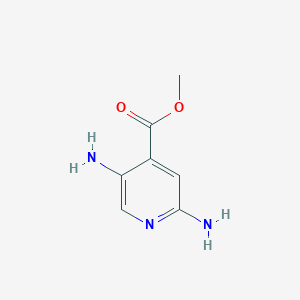
![7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonyl Chloride; 2-Oxo-10-bornanesulfonyl Chloride](/img/structure/B13844428.png)
![6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B13844430.png)

